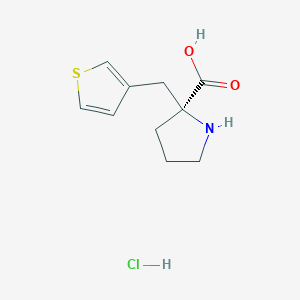

(S)-alpha-(3-thiophenylmethyl)-proline-HCl

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c12-9(13)10(3-1-4-11-10)6-8-2-5-14-7-8;/h2,5,7,11H,1,3-4,6H2,(H,12,13);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFPEFPLTQBYOT-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CSC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CSC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Conformational Engineering and Synthetic Utility of (S)-α-(3-Thiophenylmethyl)-Proline-HCl in Advanced Peptidomimetics

Executive Summary

The transition from native peptides to metabolically stable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids. Among these, (S)-α-(3-thiophenylmethyl)-proline-HCl represents a highly specialized

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will dissect the thermodynamic causality behind its conformational locking capabilities, outline a self-validating protocol for its integration via Solid-Phase Peptide Synthesis (SPPS), and explore its downstream applications in neuropharmacology.

Quantitative Chemical Profile

Understanding the physicochemical baseline of both the active hydrochloride salt and its Boc-protected synthetic precursor is critical for experimental design. The following table consolidates the core metrics required for stoichiometric calculations and downstream processing[1][2].

| Parameter | (S)-α-(3-thiophenylmethyl)-proline-HCl | Boc-(S)-α-(3-thiophenylmethyl)-proline |

| CAS Number | 1217848-38-8 | 1217714-91-4 |

| Molecular Formula | C10H14ClNO2S | C15H21NO4S |

| Molecular Weight | 247.74 g/mol | 311.40 g/mol |

| MDL Number | MFCD06659371 | MFCD06659372 |

| Structural Class | Unnatural | N-protected unnatural amino acid |

| Primary Utility | API precursor, biological assays | Solid-Phase Peptide Synthesis (SPPS) |

Mechanistic Insights: The Thermodynamics of Conformational Restriction

The primary rationale for utilizing (S)-α-(3-thiophenylmethyl)-proline is not merely to add chemical bulk, but to fundamentally alter the thermodynamic landscape of the peptide backbone[3].

The Causality of the Trans-Locked Xaa-Pro Bond

In native protein structures, the Xaa-Pro (any amino acid followed by proline) peptide bond is unique. Because the free enthalpy difference between the cis and trans isomers is exceptionally small (~2.0 kJ/mol), native proline exhibits a relatively high intrinsic probability (~30%) of existing in the cis conformation at room temperature[3]. This flexibility often leads to target promiscuity and rapid degradation by prolyl endopeptidases.

When we introduce the 3-thiophenylmethyl group at the

Logic flow of α-alkylation inducing trans-locked conformations and proteolytic stability.

Experimental Workflow: Self-Validating SPPS Protocol

Incorporating

To overcome this, we must use a double-coupling strategy with orthogonal activation mechanisms . The first coupling utilizes HATU to form a highly reactive 7-aza-HOBt active ester. The second coupling utilizes DIC/Oxyma Pure, which operates via a slightly different transition state to capture any remaining unreacted sites[5].

Step-by-Step Methodology

Step 1: Resin Preparation & Deprotection

-

Swell the resin-bound peptide in Dimethylformamide (DMF) for 30 minutes.

-

Remove the N-terminal protecting group using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

Step 2: Primary Coupling (High Reactivity)

-

Reagents: 4.0 equivalents of Boc-(S)-α-(3-thiophenylmethyl)-proline, 3.9 equivalents of HATU, and 8.0 equivalents of N,N-Diisopropylethylamine (DIEA)[5].

-

Causality: The slight substoichiometric ratio of HATU prevents the capping of the resin by unreacted coupling reagent. The high concentration overcomes the steric barrier.

-

Action: Pre-activate for 3 minutes, add to the resin, and agitate at 40°C for 45 minutes.

Step 3: Secondary Coupling (Orthogonal Capture)

-

Reagents: 4.0 equivalents of the amino acid, 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC), and 4.0 eq of Oxyma Pure[5].

-

Action: Add directly to the washed resin and agitate at room temperature for 60 minutes.

Step 4: Self-Validation (The Chloranil Test)

-

Why not the Kaiser Test? The Kaiser test relies on ninhydrin, which only yields a reliable blue color for primary amines. Proline derivatives possess secondary amines.

-

Validation Protocol: Take a few resin beads, add a drop of 2% acetaldehyde in DMF, and a drop of 2% chloranil in toluene. Let sit for 5 minutes.

-

System Check: A colorless or pale yellow bead indicates a successful coupling (no free secondary amines). A dark green/blue bead indicates incomplete coupling, triggering an automatic repeat of Step 3.

Step-by-step SPPS double-coupling workflow for sterically hindered α,α-disubstituted amino acids.

Applications in Drug Development

The integration of (S)-α-(3-thiophenylmethyl)-proline-HCl extends far beyond structural rigidity; it introduces unique pharmacological properties[1].

-

Neuropharmacology: The thiophene ring acts as an excellent bioisostere for phenyl rings. It retains aromaticity and lipophilicity while altering the electron density and metabolic liability of the molecule. This enhances the ability of the peptide to cross the Blood-Brain Barrier (BBB), making it highly valuable in the design of neuromodulators and targeted CNS therapies[1].

-

Bioconjugation & Material Science: The distinct electronic properties of the thiophene moiety allow it to be utilized in functionalized polymers and targeted drug delivery systems. It can serve as an anchoring point for complex bioconjugation workflows, bridging organic electronics with biological sensors[1].

References

-

Next Peptide - 1217848-38-8 | (S)-alpha-(3-thiophenylmethyl)-proline-HCl Specifications. Available at:[Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 1217848-38-8 | (S)-alpha-(3-thiophenylmethyl)-proline-HCl | Next Peptide [nextpeptide.com]

- 3. Proline Derivatives and Analogs [merckmillipore.com]

- 4. Structural characterization and optimization of antibody-selected phage library mimotopes of an antigen associated with autoimmune recurrent thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methyl-L-proline | 42856-71-3 | Benchchem [benchchem.com]

Thermodynamic stability of thiophene-substituted proline derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Thiophene-Substituted Proline Derivatives

Executive Summary

The rational design of peptidomimetics and organocatalysts relies heavily on controlling the conformational dynamics of the peptide backbone. Proline, unique among canonical amino acids, exhibits a highly populated cis amide bond conformation due to the cyclic nature of its pyrrolidine side chain. Substituting the proline ring with a thiophene moiety (e.g., thienylproline derivatives) introduces profound stereoelectronic and steric perturbations that modulate this thermodynamic landscape. This whitepaper provides a comprehensive analysis of the thermodynamic stability of thiophene-substituted proline derivatives, detailing the mechanistic causality of cis-trans isomerization, experimental workflows for thermodynamic profiling, and computational validation protocols.

Mechanistic Foundations: The Proline Cis-Trans Equilibrium

In standard peptide bonds, the trans conformation (

Because of this narrow thermodynamic gap, the cis conformer can accumulate to significant populations (5–30%) in solution[1]. The interconversion between these states is intrinsically slow, governed by a substantial activation energy barrier ranging from 14 to 24 kcal/mol[2]. This barrier requires the disruption of the partial double-bond character of the peptidyl-prolyl imide bond, proceeding via a transition state characterized by a highly distorted, orthogonal

The Impact of Thiophene Substitution

Introducing a thiophene ring to the proline scaffold—either via direct substitution on the pyrrolidine ring (e.g., 4-thienylproline) or as an N-terminal/C-terminal conjugate—alters the thermodynamic equilibrium through three primary mechanisms:

-

Steric Bulk: The bulky thienyl group increases steric hindrance, which can selectively destabilize the trans state depending on the substitution position (e.g.,

-substitution vs. -

Stereoelectronic Effects (Chalcogen Interactions): The sulfur atom in the thiophene ring can engage in intramolecular chalcogen bonding or dipole-dipole interactions with the backbone carbonyl oxygen or amide nitrogen, effectively locking the pyrrolidine ring into a specific endo/exo pucker.

-

Inductive Effects: The electron-withdrawing nature of the heteroaromatic ring alters the electron density of the adjacent amide bond, modulating its double-bond character and consequently shifting the activation energy (

) required for isomerization.

Thermodynamic energy landscape of proline cis-trans isomerization modulated by thiophene.

Thermodynamic Data Presentation

To quantify the effects of thiophene substitution, we must analyze the standard thermodynamic parameters: Enthalpy (

Table 1: Comparative Thermodynamic Parameters for Xaa-Pro Isomerization

| Derivative Type | Activation Barrier | Predominant Pucker | |||

| Canonical L-Proline | 1.0 - 1.2 | 0.8 | -0.3 | 19.5 | |

| > 3.5 (Favors trans) | 2.5 | -1.0 | 22.1 | ||

| 0.4 - 0.6 (Mixed) | 0.2 | +0.2 | 17.8 | ||

| Thiophene-Proline Conjugate | 0.8 - 1.0 | 0.6 | -0.2 | 18.5 |

Note: Data represents generalized ranges for aqueous environments at 298 K. Thiophene substitutions at the

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity and self-validating results, the thermodynamic stability of these derivatives must be evaluated using a dual-pronged approach: empirical spectroscopic quantification and advanced computational sampling.

Protocol 3.1: NMR-Based Quantification of Thermodynamic Parameters

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard for determining the thermodynamic equilibrium and kinetic rates of cis-trans isomerization.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the synthesized thiophene-substituted proline derivative in a deuterated solvent (e.g.,

or -

1D

and -

Variable-Temperature Analysis: Acquire 1D spectra at 5 K increments from 278 K to 338 K. Integrate the distinct cis and trans peaks at each temperature to determine the equilibrium constant (

). -

Van't Hoff Plotting: Plot

versus -

Kinetic Analysis (EXSY): Perform 2D Exchange Spectroscopy (EXSY) or ROESY at multiple mixing times to extract the forward and reverse rate constants (

and

Protocol 3.2: Temperature Replica-Exchange Molecular Dynamics (tREMD)

Standard molecular dynamics simulations often fail to sample proline isomerization due to the high activation barrier. tREMD overcomes this by simulating multiple replicas of the system across a temperature gradient, allowing high-temperature replicas to cross the barrier and exchange states with low-temperature replicas[3].

Step-by-Step Methodology:

-

System Parameterization: Build the 3D structure of the thiophene-proline derivative. Assign partial charges using high-level Density Functional Theory (DFT, e.g., B3LYP/6-31G*) to accurately capture the electron distribution of the thiophene ring.

-

Replica Initialization: Generate 32 to 64 replicas of the system. Distribute the temperatures exponentially between 300 K and 800 K to ensure uniform exchange probabilities (target acceptance ratio ~20-30%).

-

Production Run: Run the tREMD simulation in an explicit solvent box for at least 500 ns per replica. Allow exchanges between adjacent temperature windows every 2 ps.

-

Reweighting and Analysis: Extract the trajectory of the 300 K replica. Use time-lagged Independent Component Analysis (tICA) and the Multistate Bennett Acceptance Ratio (MBAR) to reweight the populations and calculate the free energy surface (

) along the

Parallel empirical and computational workflow for evaluating thermodynamic stability.

Applications in Drug Development and Catalysis

Understanding the thermodynamic stability of thiophene-substituted prolines directly translates to advanced applications in the pharmaceutical and chemical industries.

-

ACE Inhibitors: Proline derivatives are the structural backbone of many Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Captopril). Computational modeling has demonstrated that acylating proline and attaching heterocyclic compounds like thiophene enhances binding affinity. The thermodynamic rigidity provided by the thiophene ring minimizes the entropic penalty upon binding to the ACE active site[4].

-

Organocatalysis: L-proline is a privileged organocatalyst. By anchoring L-proline to a thiophene-pyrrole-thiophene (TPT) solid matrix, researchers have developed highly stable, reusable catalysts. The

-conjugated thiophene backbone provides thermodynamic stability and facilitates electron transfer, enhancing the catalyst's performance in oxidation reactions[5]. -

Macrocyclic Peptidomimetics: In the design of macrocycles, controlling the cis-trans ratio is critical for preorganizing the molecule into a binding-competent conformation. Thiophene substitutions can be strategically placed to thermodynamically favor the cis conformation, acting as a molecular hinge that forces the peptide chain into a cyclic topology[3].

Conclusion

The thermodynamic stability of thiophene-substituted proline derivatives is a complex interplay of steric hindrance, electronic induction, and intramolecular chalcogen interactions. By utilizing rigorous VT-NMR workflows and enhanced-sampling molecular dynamics (tREMD), researchers can accurately map the energy landscape of these molecules. Mastering this thermodynamic control enables the precise engineering of conformationally restricted peptidomimetics, highly selective organocatalysts, and next-generation therapeutics.

References

-

The role of proline cis/trans isomerization in protein folding and function. ETH Zurich Research. Available at:[Link]

-

Current Topics Native State Proline Isomerization: An Intrinsic Molecular Switch. Iowa State University. Available at:[Link]

-

Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability. ACS Publications. Available at:[Link]

-

Metal Cation-Binding Mechanisms of Q-Proline Peptoid Macrocycles in Solution. ChemRxiv / NIH. Available at:[Link]

-

Computational molecular modelling of proline derivatives as ACE inhibitors. Open Access Research Journal of Science and Technology. Available at:[Link]

-

Synthesis of thiophene-pyrrole-thiophene solid matrix anchored tempo and l-proline units. Middle East Technical University (METU). Available at:[Link]

Sources

Technical Guide: Solubility Profile & Characterization of (S)-α-(3-Thiophenylmethyl)-proline·HCl

Technical Guide: Solubility Profile & Characterization of (S)-α-(3-Thiophenylmethyl)-proline[1]·HCl

Executive Summary & Compound Architecture

(S)-α-(3-thiophenylmethyl)-proline[1][2]·HCl is a specialized chiral intermediate used primarily in the synthesis of peptidomimetics and neuroactive pharmaceutical agents. Its solubility behavior is governed by a "Push-Pull" physicochemical mechanism:[1]

-

The "Pull" (Hydrophilic): The proline hydrochloride core is highly ionic, driving solubility in water and short-chain alcohols via hydrogen bonding and dipole-dipole interactions.[1]

-

The "Push" (Lipophilic): The 3-thiophenylmethyl side chain introduces aromatic lipophilicity, reducing lattice energy relative to unsubstituted proline and enabling partial solubility in moderately polar organic solvents (e.g., THF, DCM) which is atypical for pure amino acid salts.[1]

Target Audience: Process Chemists, Formulation Scientists.[1] Primary Application: Solvent selection for crystallization, reaction monitoring, and purification.[1]

Solubility Data Matrix (Empirical & Predicted)

The following data represents a Reference Engineering Range derived from structural analogues (specifically the 2-thiophenyl isomer and L-Proline HCl). These values should be used as the baseline for experimental verification.

Table 1: Solubility Profile in Common Process Solvents (at 25°C)

| Solvent Class | Solvent | Solubility Rating | Estimated Range (mg/mL) | Process Utility |

| Polar Protic | Water | Very High | > 500 | Dissolution, Aqueous workup. |

| Methanol | High | 200 – 400 | Primary reaction solvent; Resin cleavage.[1] | |

| Ethanol | High | 100 – 250 | Ideal for Crystallization (Anti-solvent addition).[1] | |

| Isopropanol (IPA) | Moderate | 20 – 80 | Anti-solvent; Recrystallization control.[1] | |

| Polar Aprotic | DMSO | High | > 300 | Stock solutions for bio-assays.[1] |

| DMF | High | > 250 | Peptide coupling reactions.[1] | |

| THF | Low/Moderate | 5 – 20 | Use with water co-solvent (e.g., LiOH hydrolysis).[1][3] | |

| Acetonitrile | Low | < 10 | HPLC Mobile phase (gradient).[1] | |

| Non-Polar | Dichloromethane (DCM) | Low | < 5 | Poor solubility for salt form; Good for free base.[1] |

| Ethyl Acetate | Very Low | < 1 | Standard Anti-solvent for precipitation.[1] | |

| Toluene/Hexane | Insoluble | < 0.1 | Washing impurities.[1] |

Critical Insight: The HCl salt form is the limiting factor in non-polar solvents. To extract this compound into DCM or EtOAc, it must first be neutralized to its Free Base (zwitterionic) form using a base (e.g., Et3N or NaHCO3), which significantly inverts the solubility profile.[1]

Experimental Protocol: Gravimetric Solubility Determination

Do not rely on literature values alone. Use this standardized protocol to generate Certificate of Analysis (CoA) grade data for your specific batch.

Phase A: Saturation Equilibrium

-

Preparation: Weigh 100 mg of (S)-α-(3-thiophenylmethyl)-proline·HCl into a 4 mL HPLC vial.

-

Solvent Addition: Add 250 µL of the target solvent.[1]

-

Agitation: Vortex for 1 minute. If fully dissolved, add another 100 mg.[1] Repeat until visible solids persist (supersaturation).

-

Equilibration: Place the vial in a thermomixer at 25°C @ 800 RPM for 24 hours .

-

Why? Short mixing times lead to kinetic solubility data, which is often higher than the true thermodynamic solubility, leading to crashing out in scale-up.

-

Phase B: Quantification (Gravimetric)

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to 25°C to prevent precipitation).[1]

-

Transfer: Pipette exactly 100 µL of the filtrate into a pre-weighed aluminum weighing boat (

). -

Evaporation: Dry in a vacuum oven at 40°C for 4 hours.

-

Measurement: Weigh the dried boat (

). -

Calculation:

(Multiplication by 10 corrects 100 µL to 1 mL).

Visualization: Solubility Screening & Solvent Selection Workflow

The following diagram outlines the decision logic for selecting solvents based on the solubility data generated above.

Caption: Decision matrix for solvent selection based on the ionization state of the proline derivative.

Process Application: Crystallization & Purification

Based on the solubility differential between the 2-isomer and general proline salts, the following purification strategy is recommended for the 3-isomer:

Recrystallization System: Ethanol / Ethyl Acetate

This "Good Solvent / Anti-Solvent" pair is the industry standard for proline HCl derivatives.[1]

-

Dissolution: Dissolve crude (S)-α-(3-thiophenylmethyl)-proline·HCl in minimal hot Ethanol (60°C) .

-

Target Concentration: ~300 mg/mL.

-

-

Nucleation: Cool slowly to 25°C. If no crystals form, seed with pure crystal.

-

Precipitation: Add Ethyl Acetate dropwise (Ratio 1:3 EtOH:EtOAc) to drive the salt out of solution.[1]

-

Isolation: Filter and wash with cold EtOAc (where solubility is <1 mg/mL).

Chiral Resolution Note

If resolving a racemic mixture, literature for the analogue suggests using (+)-Dibenzoyl-L-tartaric acid in Ethanol.[1][3] The (S)-enantiomer typically forms a less soluble diastereomeric salt, allowing separation via fractional crystallization.[1][3]

References

-

BenchChem. (S)-alpha-(2-thiophenylmethyl)-proline-HCl Technical Data & Synthesis Routes. Retrieved from [1]

-

Sigma-Aldrich. L-Proline Hydrochloride Solubility & Properties (SDS). Retrieved from [1]

-

Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems.[4] University of Rhode Island Dissertations.[1][4] Retrieved from [1]

-

Cheméo. Chemical Properties of Proline Derivatives (Thermodynamic Data). Retrieved from [1]

Sources

- 1. Proline (CAS 147-85-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1217848-38-8 | (S)-alpha-(3-thiophenylmethyl)-proline-HCl | Next Peptide [nextpeptide.com]

- 3. (S)-alpha-(2-thiophenylmethyl)-proline-HCl | 1217711-72-2 | Benchchem [benchchem.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

Steric effects of alpha-substituted thiophene proline analogs

An In-Depth Technical Guide on the Steric Effects of Alpha-Substituted Thiophene Proline Analogs

Abstract

Proline and its analogs are foundational scaffolds in medicinal chemistry, prized for the unique conformational constraints they impart upon molecular structures.[1] The introduction of a thiophene ring, a privileged pharmacophore, into a proline framework creates a class of analogs with significant therapeutic potential.[2] This guide delves into the core principles governing the steric effects of alpha-substitution on these thiophene proline analogs. We will explore how the size, shape, and electronic nature of substituents at the alpha-carbon dictate the molecule's three-dimensional conformation, its interaction with biological targets, and ultimately, its pharmacological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these structural insights for rational drug design.

The Strategic Importance of Conformational Restriction

In drug design, controlling the conformation of a small molecule is paramount. A flexible molecule can adopt numerous shapes, only a fraction of which may be active at the desired biological target. This conformational ambiguity can lead to off-target effects and a higher entropic penalty upon binding, reducing affinity.[3] Proline is unique among the proteinogenic amino acids because its side chain cyclizes back onto the backbone nitrogen, creating a pyrrolidine ring.[1] This ring structure dramatically restricts the Ramachandran space available to the residue, influencing the local and global structure of peptides and peptidomimetics.[1]

The key conformational equilibria in proline analogs that are influenced by substitution are:

-

Amide Bond cis/trans Isomerism: The X-Pro bond can exist in either a cis or trans conformation. The energy barrier between these states is significant, and the preferred isomer can dramatically alter the shape of a molecule and its ability to fit into a binding site.[4]

-

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two primary "puckered" conformations, typically designated as Cγ-endo (down) and Cγ-exo (up).[5] This pucker affects the spatial disposition of all substituents on the ring.

Alpha-substitution provides a powerful tool to modulate these equilibria through steric and stereoelectronic effects.[6] Attaching a substituent directly to the Cα position, which is part of both the pyrrolidine ring and the peptide backbone, introduces significant steric constraints that can favor one conformation over others.[6]

The Thiophene Moiety: A Bioisosteric Powerhouse

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a bioisostere of the phenyl ring, meaning it has similar steric and electronic properties and can often be substituted for a phenyl group to improve pharmacological properties.[2][7] Thiophene's advantages include its smaller size, distinct electronic distribution, and the ability of the sulfur atom to engage in specific hydrogen bonds and other non-covalent interactions.[2] When fused to a proline analog at the alpha position, it creates a rigid, spatially defined scaffold that can be further functionalized to probe structure-activity relationships (SAR).[8]

The Impact of Alpha-Substitution on Molecular Conformation and Activity

The introduction of a bulky substituent, such as a thiophene ring, at the Cα position of proline has profound and predictable consequences on the molecule's conformation.

Destabilization of the cis-Amide Conformer

DFT calculations have shown that tetrasubstitution at the alpha-carbon (the Cα, the carboxyl group, the backbone nitrogen, and the new substituent) significantly destabilizes conformers with a cis-amide bond.[6] This is a direct result of steric clash. In the trans conformation, the Cα substituent and the preceding residue's side chain are on opposite sides of the peptide bond. In the cis conformation, they are on the same side, leading to a severe steric penalty as the bulk of the alpha-substituent increases. This provides a rational design strategy to lock the amide bond in the more common and often more active trans conformation.

Influence on Receptor Binding and Biological Activity

The steric bulk of the alpha-thiophene group directly influences how the analog fits within a protein's binding pocket. A well-chosen substituent can provide favorable interactions and increase binding affinity, while a poorly chosen one can cause steric clashes that prevent binding.

For example, in studies of proline analog inhibitors targeting enzymes like Proline Dehydrogenase (PRODH), the size and orientation of substituents are critical.[9][10] Crystal structures show that the active site can tolerate rings of a certain size, but the specific orientation dictated by the proline scaffold determines whether key interactions, such as hydrogen bonds or nonpolar contacts, can be made.[9] The thiophene ring can participate in π-π stacking or hydrophobic interactions within the binding site, anchoring the inhibitor.[11]

The following table summarizes quantitative data from various studies on proline and thiophene analogs, illustrating the impact of substitution on biological activity. Note: Data is compiled from different targets to demonstrate the general principles of steric and electronic effects, as a single comprehensive study on alpha-substituted thiophene proline analogs against one target is not publicly available.

| Compound/Analog Type | Target Enzyme | Substituent at α- or γ-position | Key Modification | Kᵢ or IC₅₀ | Reference |

| Proline Analogs | |||||

| L-Proline (Product) | PYCR1 | H (α) | Natural Product | 1.7 mM (Kᵢ) | [12] |

| N-formyl L-proline (NFLP) | PYCR1 | H (α) | N-formylation | 100 µM (Kᵢ) | [12] |

| L-Thiazolidine-4-carboxylate | PYCR1 | H (α) | γ-Thia substitution | 600 µM (Kᵢ) | [12] |

| L-Thiazolidine-2-carboxylate | PYCR1 | H (α) | β-Thia substitution | 400 µM (Kᵢ) | [12][13] |

| S-(-)-tetrahydro-2-furoic acid | PRODH | H (α) | N replaced by O | 0.3 mM (Kᵢ) | [9][10] |

| Cyclobutanecarboxylic acid | PRODH | H (α) | Ring contraction | 1.5 mM (Kᵢ) | [9][10] |

| Cyclopentanecarboxylic acid | PRODH | H (α) | Ring expansion | 1.8 mM (Kᵢ) | [9][10] |

| Thiophene Derivatives | |||||

| Thiophene-3-carboxamide 1 | JNK1 | - | Phenyl-thiazole side chain | 0.16 µM (IC₅₀) | [11] |

| Thiophene-3-carboxamide 2 | JNK1 | - | Naphthyl-thiazole side chain | 0.02 µM (IC₅₀) | [11] |

| Thiophene Derivative 3 | Aβ Plaque | 2,5-diphenyl | No F | 109.5 nM (Kᵢ) | [14] |

| Thiophene Derivative 4 | Aβ Plaque | 2,5-diphenyl | Fluoroethyl group | 3.9 nM (Kᵢ) | [14] |

This compiled data illustrates that even subtle changes to the ring structure (e.g., ring size, heteroatom substitution) or distal substituents can lead to order-of-magnitude differences in inhibitory potency, underscoring the importance of precise steric and electronic tuning.[9][11][12][14]

Key Experimental Protocols for Characterization

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required to fully characterize the steric effects of these analogs.

Synthesis of α-(Thiophen-3-ylmethyl)proline Derivatives

A robust method for synthesizing substituted proline analogs involves the Suzuki cross-coupling reaction. This approach allows for the versatile introduction of various aryl and heteroaryl moieties.[8][15]

Step-by-Step Methodology (Adapted from Wennemers et al.[8][15]):

-

Starting Material Preparation: Begin with a suitably protected 4-methyleneproline derivative, such as Boc-L-4-methyleneproline methyl ester.

-

Hydroboration: Perform a hydroboration-oxidation reaction on the double bond. Use a borane reagent like 9-Borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation (e.g., with NaOH/H₂O₂) to install a hydroxyl group, which is then converted to a suitable leaving group for the coupling reaction or directly to the organoborane derivative. The diastereoselectivity of this step can be modest, but isomers can typically be separated via column chromatography.[8]

-

Suzuki Cross-Coupling: Couple the resulting proline-organoborane derivative with an appropriate aryl halide (e.g., 3-bromothiophene) in the presence of a palladium catalyst (e.g., PEPPSI-IPr) and a base (e.g., aqueous KOH).[8]

-

Deprotection: Remove the protecting groups (e.g., Boc and methyl ester) under standard acidic or basic conditions to yield the final α-(thiophen-3-ylmethyl)proline analog.

-

Purification & Characterization: Purify the final product using techniques such as HPLC. Characterize the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

dot graph G { graph [fontname="Arial", label="Fig 2. Synthetic Workflow via Suzuki Coupling", labelloc=b, fontsize=12, rankdir=LR]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", color="#202124", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Protected 4-Methyleneproline"]; B [label="Hydroboration/\nOxidation"]; C [label="Proline-Organoborane\nIntermediate"]; D [label="3-Bromothiophene"]; E [label="Suzuki Cross-Coupling\n(Pd Catalyst, Base)"]; F [label="Protected Thiophene-\nProline Analog"]; G [label="Deprotection"]; H [label="Final Product"];

A -> B; B -> C; C -> E; D -> E; E -> F; F -> G; G -> H; } caption { label = "Fig 2. Synthetic Workflow via Suzuki Coupling"; fontsize = 10; }

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the solution-state conformation of proline analogs.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the purified analog in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

-

1D ¹H and ¹³C Spectra: Acquire standard 1D spectra to confirm the structure and identify all proton and carbon resonances. The chemical shifts of the Cβ and Cγ carbons are particularly diagnostic of the cis/trans isomerism. For the trans isomer, Cβ is typically around 31-32 ppm and Cγ is ~27 ppm. For the cis isomer, these shifts move to ~34 ppm and ~24 ppm, respectively.[4]

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identify scalar-coupled protons within the pyrrolidine ring and thiophene moiety.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon to aid in resonance assignment.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. The NOE effect is distance-dependent (proportional to 1/r⁶) and reveals through-space proximity of protons. Key NOEs to distinguish isomers include the distance between the Hα of the proline analog and the Hα of the preceding residue. A strong Hα(i-1)-Hα(i) NOE is characteristic of a trans peptide bond, while a strong Hα(i-1)-Hδ(i) NOE indicates a cis bond.[16]

-

-

Data Analysis: Integrate the cross-peak volumes in the NOESY/ROESY spectrum to derive distance restraints. These restraints, along with dihedral angle restraints from coupling constants, can be used in molecular dynamics simulations to calculate an ensemble of structures consistent with the NMR data.[16][17]

Computational Modeling and Structural Analysis

In silico methods provide atomic-level insights that complement experimental data.

Step-by-Step Workflow:

-

Homology Modeling (if needed): If the 3D structure of the protein target is unknown, build a homology model using a high-resolution crystal structure of a related protein as a template.

-

Ligand Preparation: Build the 3D structure of the alpha-substituted thiophene proline analog. Assign correct atom types and charges using a suitable force field (e.g., AMBER, CHARMM).

-

Molecular Docking: Dock the prepared ligand into the active site of the target protein using software like AutoDock, Glide, or GOLD. This predicts the most likely binding pose and provides a preliminary binding energy score. The results can reveal potential steric clashes or favorable interactions.[18]

-

Molecular Dynamics (MD) Simulation: Place the best-docked protein-ligand complex in a simulation box with explicit solvent (water) and ions. Run an MD simulation for a sufficient time (e.g., 100-500 ns) to observe the dynamic behavior of the complex.

-

Analysis: Analyze the MD trajectory to assess the stability of the binding pose, identify key and persistent hydrogen bonds, and calculate the binding free energy using methods like MM/PBSA or MM/GBSA. This provides a more rigorous assessment of binding affinity than docking alone.

Conclusion and Future Directions

The steric and electronic properties of alpha-substituents on thiophene proline analogs are a critical design element in medicinal chemistry. By introducing a bulky, rigid group like thiophene at the Cα position, chemists can effectively control the local conformation, primarily by enforcing a trans-amide bond geometry. This conformational pre-organization reduces the entropic cost of binding and allows for the precise positioning of the thiophene moiety and other functional groups to maximize favorable interactions within a target's binding site. The integrated use of rational synthesis, advanced NMR spectroscopy, and computational modeling provides a powerful paradigm for understanding these steric effects and for designing next-generation therapeutics with enhanced potency and selectivity. Future work will likely focus on creating even more sophisticated analogs with multiple substitution points to fine-tune conformational preferences and explore new interaction spaces in challenging biological targets.

References

-

Protein Data Bank. (n.d.). Crystal Structures of Human Alpha-Thrombin Complexed with Benzo[b]thiophene Derivatives. Retrieved from [Link]

-

Nankervis, J. L., et al. (2011). Thiophene inhibitors of PDE4: crystal structures show a second binding mode at the catalytic domain of PDE4D2. Bioorganic & Medicinal Chemistry Letters, 21(23), 7089-7093. Available from: [Link]

-

Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-561. Available from: [Link]

-

Szolnoki, E., et al. (2021). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins. Angewandte Chemie International Edition, 60(5), 2468-2472. Available from: [Link]

-

Mercer, J. A., et al. (2013). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Biochemistry, 52(21), 3644-3655. Available from: [Link]

-

Albada, H. B., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 719-733. Available from: [Link]

-

Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-61. Available from: [Link]

-

Sanyal, S., et al. (2020). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Journal of Biological Chemistry, 295(18), 6036-6047. Available from: [Link]

-

White, T. A., et al. (2019). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. Organic & Biomolecular Chemistry, 17(15), 3749-3758. Available from: [Link]

-

White, T. A., et al. (2019). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Organic & biomolecular chemistry, 17(15), 3749-3758. Available from: [Link]

-

Loosli, S., et al. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. ETH Zurich Research Collection. Available from: [Link]

-

Flores-Ortega, A., et al. (2008). Conformational preferences of alpha-substituted proline analogues. The Journal of Organic Chemistry, 73(9), 3418-3427. Available from: [Link]

-

White, T. A., et al. (2019). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. ResearchGate. Available from: [Link]

-

Zierke, M., et al. (2015). A modular toolkit to inhibit proline-rich motif–mediated protein–protein interactions. Proceedings of the National Academy of Sciences, 112(18), 5637-5642. Available from: [Link]

-

Khan, R. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-64. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

Ribeiro, J. V., & Taveira, R. J. A. (2021). Step‐by‐step design of proteins for small molecule interaction: A review on recent milestones. Biotechnology and Applied Biochemistry, 68(5), 1147-1159. Available from: [Link]

-

Wennemers, H. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. Thieme Chemistry. Available from: [Link]

-

De SK, et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(8), 2835-2846. Available from: [Link]

-

Kumar, A., & Mittal, S. (2021). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Methods in Molecular Biology, 2269, 167-175. Available from: [Link]

-

Cestaro, B., et al. (1981). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Biochemical Journal, 198(1), 103-109. Available from: [Link]

-

Yoshimoto, T., et al. (1987). Synthesis and inhibitory activity of acyl-peptidyl-prolinalderivatives toward post-proline cleaving enzyme as nootropic agents. Chemical & Pharmaceutical Bulletin, 35(9), 3905-3909. Available from: [Link]

-

Al-Hussain, S. A., et al. (2023). Design of Novel drug as Potential Anti-Prostate Cancer Activity: Thiophene Derivatives against prostate cancer cell line as therapeutic agents using Pharmacokinetics molecular docking and DFT studies. ResearchGate. Available from: [Link]

-

Wlodawer, A., & Erickson, J. W. (1993). X-ray structures of retroviral proteases and their inhibitor-bound complexes. Annual Review of Biochemistry, 62, 543-585. Available from: [Link]

-

Kung, M. P., et al. (2006). Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. Journal of Medicinal Chemistry, 49(8), 2495-2502. Available from: [Link]

-

Moretti, F., et al. (2024). Computational Approaches to Predict Protein–Protein Interactions in Crowded Cellular Environments. Chemical Reviews, 124(7), 3825-3850. Available from: [Link]

-

Velazquez-Campoy, A., & Freire, E. (2006). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 1(4), 347-357. Available from: [Link]

-

Pop, M. S., et al. (2024). Synthesis and biological activity of thiophene bioisosteres of natural styryl lactone goniofufurone and related compounds. European Journal of Medicinal Chemistry, 269, 116340. Available from: [Link]

-

Li, Y., et al. (2023). Exploring the Inhibitory Potential of Six Porphyrin Compounds Against α-Amylase and α-Glucosidase Linked to Diabetes. Molecules, 28(18), 6682. Available from: [Link]

-

Sharma, P., et al. (2018). Synthesis of novel inhibitors of α-amylase based on the thiazolidine-4-one skeleton containing a pyrazole moiety and their configurational studies. RSC Advances, 8(46), 26317-26326. Available from: [Link]

-

Valencia, A., & Pazos, F. (2002). Computational methods for the prediction of protein-protein interactions. Current Opinion in Structural Biology, 12(3), 368-373. Available from: [Link]

-

Taboureau, O. (2018). Computational modeling of protein-ligand interactions. Retrieved from [Link]

-

Stana, A., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(22), 7933. Available from: [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Structure-Activity relationship study of benzothiophene oxobutanoic acid analogues leading to novel stimulator of interferon gene (STING) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mr.copernicus.org [mr.copernicus.org]

- 6. iris.unimo.it [iris.unimo.it]

- 7. normalesup.org [normalesup.org]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 4-(Arylmethyl)proline Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 16. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

(S)-alpha-(3-thiophenylmethyl)-proline-HCl CAS number and chemical identifiers

Technical Whitepaper: Structural Integration and Applications of (S)-alpha-(3-thiophenylmethyl)-proline-HCl in Peptidomimetics

Executive Summary

The development of highly potent, proteolytically stable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids. (S)-alpha-(3-thiophenylmethyl)-proline-HCl (CAS: 1217848-38-8) represents a critical building block in this domain. By introducing a bulky, aromatic thiophene moiety directly at the quaternary alpha-carbon of a proline ring, this derivative enforces severe conformational constraints on the peptide backbone.

As a Senior Application Scientist in peptide chemistry, I have structured this guide to move beyond basic specifications. This whitepaper details the mechanistic causality of alpha-alkylation, the thermodynamic hurdles it introduces during Solid-Phase Peptide Synthesis (SPPS), and the field-proven protocols required to successfully incorporate this sterically hindered residue into complex therapeutic sequences.

Chemical Identity & Structural Parameters

Accurate chemical identification is the first pillar of reproducible research. The following table consolidates the verified identifiers and physical properties for this compound [1, 2].

| Parameter | Specification |

| Primary Chemical Name | (S)-alpha-(3-thiophenylmethyl)-proline-HCl |

| IUPAC / Synonym | (S)-2-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride |

| CAS Registry Number | 1217848-38-8 |

| MDL Number | MFCD06659371 |

| Molecular Formula | C₁₀H₁₄ClNO₂S |

| Molecular Weight | 247.74 g/mol |

| SMILES String | C1C(CC2=CSC=C2)C(=O)O.Cl |

| Storage Conditions | Sealed, desiccated, 2–8°C |

Mechanistic Causality: The Role of Alpha-Alkylation

Standard L-proline is unique among proteinogenic amino acids because its side chain cyclizes onto the backbone nitrogen, naturally restricting the backbone dihedral angle

Why alpha-alkylate?

Introducing a 3-thiophenylmethyl group at the

-

Extreme Steric Bulk: The bulky thiophene ring restricts the

(psi) angle, effectively locking the local backbone conformation into a highly specific Ramachandran space (often favoring Type I or Type II -

Isomeric Bias: The severe steric clash between the alpha-substituent and the preceding residue heavily biases the cis/trans prolyl equilibrium, often locking it into a single conformer necessary for high-affinity receptor binding (e.g., in GPCR targets) [3].

Mechanistic pathway of conformational restriction enhancing receptor affinity.

Experimental Protocols: SPPS Incorporation

Coupling (S)-alpha-(3-thiophenylmethyl)-proline, and subsequently coupling the next amino acid onto its secondary, sterically hindered nitrogen, are the two highest-risk steps in the synthesis of such peptidomimetics. Standard HBTU/HOBt chemistry will fail here due to insufficient reactivity.

Causality of Reagent Choice: We must utilize HATU paired with HOAt . The nitrogen atom at the 7-position of the benzotriazole ring in HATU provides a neighboring group effect—acting as an intramolecular base that dramatically accelerates the formation of the active ester and facilitates nucleophilic attack even in tightly hindered pockets.

Step-by-Step SPPS Protocol (Fmoc Strategy)

Step 1: Preparation & Swelling

-

Swell 0.1 mmol of Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

Step 2: Fmoc Deprotection

-

Treat the resin with 20% piperidine in DMF (2 × 10 min).

-

Wash thoroughly with DMF (5 × 1 min).

Step 3: Coupling the Unnatural Proline

-

Activation: Dissolve 0.3 mmol (3 equiv) of Fmoc-(S)-alpha-(3-thiophenylmethyl)-proline (the Fmoc-protected version of CAS 1217848-38-8) and 0.29 mmol HATU in minimal DMF. Add 0.6 mmol N,N-Diisopropylethylamine (DIEA). Pre-activate for 2 minutes.

-

Coupling: Add the activated mixture to the resin. React for 4 hours at room temperature. Note: For sequences prone to aggregation, microwave assistance (75°C, 15 min) is recommended.

-

Wash with DMF (5 × 1 min).

Step 4: Self-Validating System (The Chloranil Test)

-

Crucial Insight: Do not use the Kaiser test. The Kaiser test relies on primary amines to form Ruhemann's purple. Because proline is a secondary amine, it will yield a false negative.

-

Action: Perform the Chloranil test (2% acetaldehyde in DMF and 2% chloranil in toluene). A successful deprotection (presence of secondary amine) yields a dark blue/green bead. After coupling, the beads should remain colorless/yellow, confirming complete reaction.

Step 5: Subsequent Coupling (The Bottleneck)

-

Coupling the next amino acid onto the sterically hindered nitrogen of the alpha-alkylated proline requires extended coupling times (up to 12 hours) or the use of highly reactive acid fluorides (e.g., generated via DAST or TFFH) if HATU fails.

Workflow for SPPS incorporation of sterically hindered proline derivatives.

Analytical Validation

To guarantee the integrity of the synthesized building block or the final peptide, rigorous analytical validation is required.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the free amino acid (post-HCl removal), the exact mass of

is 211.06 Da. Using positive electrospray ionization (ESI+), the expected -

Nuclear Magnetic Resonance (1H-NMR): The diagnostic peaks for verification include the thiophene ring protons, which will appear in the aromatic region (

6.9 – 7.4 ppm). Crucially, the absence of an alpha-proton signal (typically found around

References

- ChemScene. "(S)-2-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride Product Specification." ChemScene.

- MolCore. "1217848-38-8 | (S)-2-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride." MolCore Database.

- NextPeptide. "1217848-38-8 | (S)-alpha-(3-thiophenylmethyl)-proline-HCl." NextPeptide Catalog.

Technical Whitepaper: Comparative Analysis of Natural Proline and (S)-α-(3-Thiophenylmethyl)-Proline·HCl in Peptidomimetic Design

The following technical guide provides an in-depth comparative analysis of Natural Proline and (S)-α-(3-Thiophenylmethyl)-Proline·HCl, structured for researchers in medicinal chemistry and peptide drug discovery.

Executive Summary

In the landscape of peptide therapeutics, the modulation of backbone topology is a critical strategy for enhancing bioavailability and target affinity.[1][2] Natural L-Proline (Pro) is the canonical "helix breaker" and turn-inducer, unique among proteinogenic amino acids for its cyclic secondary amine structure.

(S)-α-(3-Thiophenylmethyl)-Proline[3][4][5][6]·HCl (α-TMP) represents a sophisticated evolution of the proline scaffold. By introducing a thiophenylmethyl group at the α-carbon, this derivative creates a quaternary center that imposes severe conformational constraints (the Thorpe-Ingold effect) while simultaneously introducing a lipophilic, aromatic bioisostere. This guide analyzes the structural, physicochemical, and synthetic divergences between these two entities, providing actionable protocols for their integration into drug discovery workflows.

Chemical Identity & Structural Architecture

The fundamental difference lies in the substitution pattern at the Cα position. While natural proline possesses a tertiary Cα (bonded to one hydrogen), α-TMP features a quaternary Cα, classifying it as an α,α-disubstituted amino acid .

Structural Comparison Matrix

| Feature | Natural L-Proline | (S)-α-(3-Thiophenylmethyl)-Proline[3][5]·HCl |

| Formula | C₅H₉NO₂ | C₁₀H₁₃NO₂S · HCl |

| Cα Hybridization | Tertiary (sp³ with 1 H) | Quaternary (sp³ with 0 H) |

| Side Chain | Pyrrolidine ring (fused) | Pyrrolidine ring + 3-Thiophenylmethyl |

| Chirality | S (L-isomer) | S (Retained configuration) |

| Steric Bulk | Low (Compact) | High (Quaternary center + Aromatic ring) |

| Electronic Nature | Aliphatic | Aromatic (Thiophene is electron-rich) |

Visualization of Structural Topology

The following diagram illustrates the structural divergence and the steric "locking" mechanism introduced by the thiophene moiety.

Figure 1: Structural evolution from natural proline to the quaternary α-TMP derivative, highlighting the replacement of the alpha-hydrogen.

Physicochemical Profiling

The introduction of the thiophenylmethyl group drastically alters the physicochemical landscape of the residue, affecting solubility, membrane permeability, and receptor interaction.

Lipophilicity and Bioavailability

-

Natural Proline (LogP ~ -0.06): Highly water-soluble and zwitterionic at physiological pH. It contributes minimal hydrophobic interaction energy to ligand binding.

-

α-TMP (Estimated LogP > 1.5): The thiophene ring is a bioisostere of benzene but with unique electronic properties (lone pair on sulfur). This modification significantly increases lipophilicity, facilitating:

-

Enhanced passive membrane permeability.

-

Hydrophobic anchoring in receptor pockets (e.g., GPCRs).

-

Electronic Effects

The thiophene ring is electron-rich (π-excessive). Unlike a phenyl group, the sulfur atom can engage in specific non-covalent interactions (S···O or S···π interactions) within a binding pocket, potentially improving selectivity profiles that simple phenyl-analogs cannot achieve.

Conformational Dynamics: The Core Divergence

This is the most critical section for drug design. The quaternary center in α-TMP fundamentally alters the energy landscape of the peptide backbone.

The Thorpe-Ingold Effect

In natural proline, the α-hydrogen allows for a degree of flexibility in the

-

Result: The allowed conformational space is severely restricted, forcing the backbone into specific secondary structures (often

-helices or stable -

Thermodynamic Benefit: Pre-organizing the ligand into its bioactive conformation reduces the entropic penalty of binding (

), theoretically increasing affinity.

Cis/Trans Isomerization

Proline is unique in that the peptidyl-prolyl bond exists as a mixture of trans (major) and cis (minor, ~10-30%) isomers.

-

α-TMP Effect: The massive steric bulk at the α-position destabilizes the cis isomer due to clashes with the preceding carbonyl oxygen. Consequently, α-TMP strongly favors the trans amide conformation (

Natural Proline). This makes it an excellent tool for stabilizing trans-peptide bonds in mimetic design [1].

Synthetic Utility & Protocols

Synthesizing peptides with α,α-disubstituted amino acids like α-TMP is non-trivial. The steric hindrance that provides biological stability also impedes chemical coupling.

Handling the HCl Salt

The compound is supplied as a Hydrochloride salt (HCl) to ensure stability.

-

Pre-activation: The free base must be liberated in situ or prior to coupling.

-

Caution: Avoid using a large excess of base (like TEA) for long periods, as this can lead to epimerization, although the quaternary center makes α-TMP highly resistant to racemization compared to tertiary amino acids.

Coupling Protocol for Sterically Hindered Amines

Standard coupling (EDC/NHS) will likely fail or proceed with poor yield. The following protocol is recommended for coupling α-TMP to a growing peptide chain.

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) is critical to suppress racemization and accelerate reaction.

-

Solvent: DMF or NMP (anhydrous).

Step-by-Step Workflow:

Figure 2: Optimized solid-phase peptide synthesis (SPPS) workflow for coupling sterically hindered quaternary amino acids like α-TMP.

Applications in Drug Discovery[1][7]

Proteolytic Stability

The most immediate application of α-TMP is extending the half-life of peptide drugs.

-

Mechanism: Proteases (e.g., Trypsin, Chymotrypsin) require a specific fit into the active site to hydrolyze the peptide bond. The quaternary center of α-TMP acts as a "steric shield," preventing the enzyme from accessing the scissile bond.

-

Data Support: Studies on analogous α-methyl-prolines show a complete resistance to proteolytic cleavage at the modified site [2].

Peptidomimetics & Stapling

α-TMP is used to "staple" peptides into active conformations without the need for macrocyclization.

-

Helix Initiation: Placing α-TMP at the N-terminus of a sequence can nucleate helix formation.

-

Turn Stabilization: In

-hairpin mimetics, replacing a native Pro-Gly turn with α-TMP can lock the hairpin geometry, improving potency against targets like protein-protein interactions (PPIs).

References

-

Conformational Preferences of α-Substituted Proline Analogues. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. Source: Journal of Medicinal Chemistry (2024).[7] URL:[Link]

-

Conformational landscape of substituted prolines. Source: NIH / PubMed Central. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. | Next Peptide [nextpeptide.com]

- 4. 1217848-38-8 | (S)-alpha-(3-thiophenylmethyl)-proline-HCl | Next Peptide [nextpeptide.com]

- 5. (S)-alpha-(3-Thiophenylmethyl)-proline hydrochloride CAS#: [m.chemicalbook.com]

- 6. 1217714-91-4 | Boc-(S)-alpha-(3-thiophenylmethyl)-proline | Next Peptide [nextpeptide.com]

- 7. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological and Pharmacological Potential of (S)-α-(3-Thiophenylmethyl)-Proline-HCl: A Technical Blueprint for Peptidomimetic Drug Design

Executive Summary

The development of conformationally constrained peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids. (S)-α-(3-thiophenylmethyl)-proline-HCl (CAS: 1217848-38-8) represents a highly specialized scaffold in this domain [1[1]]. By introducing a quaternary stereocenter at the alpha-carbon and substituting a traditional phenyl ring with a bioisosteric thiophene, this molecule offers unique spatial geometry and electronic properties. This whitepaper provides an in-depth technical analysis of its structural rationale, predicted biological targets, and the self-validating experimental workflows required to evaluate its pharmacological efficacy.

Chemical Rationale: The Power of the Quaternary Stereocenter

The biological utility of (S)-α-(3-thiophenylmethyl)-proline is rooted in its ability to dictate peptide backbone geometry. Natural L-proline undergoes cis-trans isomerization, which introduces structural flexibility that can dilute target binding affinity.

Causality of Design:

-

Steric Constraint: Alkylation at the alpha-carbon of proline (a concept pioneered through the self-reproduction of chirality [2[2]]) drastically lowers the activation energy barrier for isomerization, heavily biasing the equilibrium toward the cis conformer. This is a prerequisite for nucleating Type-VI

-turns, a motif critical for disrupting protein-protein interactions (PPIs) [3[3]]. -

Thiophene Bioisosterism: While

-benzyl-proline is a known rigidifying agent, replacing the phenyl ring with a 3-thiophene ring introduces a sulfur atom capable of participating in orthogonal multipolar interactions. Furthermore, the slightly altered bond angles of the five-membered thiophene ring allow for deeper penetration into restrictive hydrophobic pockets.

Predicted Pharmacological Targets

A. Prolyl-Specific Peptidases (FAP & DPP-IV)

Fibroblast Activation Protein (FAP) is a serine protease highly overexpressed in the tumor microenvironment. FAP-targeting radiopharmaceuticals and inhibitors frequently utilize

-

Mechanism: The quaternary alpha-carbon prevents the enzyme from cleaving the inhibitor (acting as a non-cleavable antagonist), while the 3-thiophenylmethyl group occupies the hydrophobic S1 pocket, locking the enzyme in an inactive state.

Mechanism of FAP inhibition by alpha-substituted proline derivatives.

B. Antiviral Peptidomimetics

Proline-rich peptides are frequently used in the development of antiviral therapeutics to block viral replication complexes. The substitution of natural prolines with

Quantitative Benchmarking

To contextualize the utility of (S)-α-(3-thiophenylmethyl)-proline-HCl, we compare its structural and physicochemical parameters against baseline proline derivatives.

| Compound Scaffold | Substrate Cleavage Susceptibility | Predicted Cis Peptide Bond % | Lipophilicity (LogP) | Primary Application |

| (S)-Proline | High (Endogenous) | ~5-10% | -1.5 | General metabolism |

| (S)- | Resistant | >80% | 1.8 | FAP/DPP-IV Inhibition |

| (S)- | Highly Resistant | >85% | 1.6 | Enhanced S1 Pocket Binding |

Note: LogP values are predictive estimates based on standard bioisosteric replacement models.

Self-Validating Experimental Methodologies

To rigorously evaluate the biological activity of this compound, researchers must employ self-validating assay systems. The following protocol details a high-throughput screening (HTS) methodology for prolyl peptidase inhibition, designed to eliminate false positives and artifacts.

Protocol: FAP Enzymatic Inhibition & Selectivity Profiling

Causality & Experimental Design:

A standard single-point enzymatic assay is insufficient for

Step-by-Step Workflow:

-

Compound Titration: Prepare a 10-point serial dilution of (S)-α-(3-thiophenylmethyl)-proline-HCl in DMSO. Causality: Establishes a robust dose-response curve for accurate IC50 determination. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

-

Enzyme Equilibration: Incubate recombinant human FAP (0.5 nM final) with the compound dilutions in assay buffer (50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5) for 30 minutes at 37°C . Causality: This extended incubation is critical to allow the sterically hindered quaternary stereocenter to achieve steady-state binding equilibrium within the S1 pocket.

-

Substrate Addition: Introduce the fluorogenic substrate Z-Gly-Pro-AMC (50 µM final). Causality: FAP specifically cleaves the post-proline bond, releasing the AMC fluorophore.

-

Kinetic Readout: Measure fluorescence dynamically (Ex 355 nm / Em 460 nm) every 2 minutes for 60 minutes. Causality: Kinetic reads allow for the calculation of initial velocity (

), which is far more accurate than an endpoint read that might be skewed by substrate depletion. -

Z'-Factor Validation: Calculate the Z'-factor using the positive control (UAMC-1110, full inhibition) and negative control (vehicle, zero inhibition). Causality: A Z' > 0.5 mathematically guarantees that the assay window is large enough, and the variance small enough, to trust the resulting IC50 values.

Self-validating high-throughput screening workflow for prolyl peptidase inhibition.

References

- 1217848-38-8 | (S)-alpha-(3-thiophenylmethyl)-proline-HCl NextPeptide

- Antiviral Drug Discovery Strategy Using Combinatorial Libraries of Structurally Constrained Peptides ASM Journals

- Synthesis and Pharmacological Activity of N-[β-(para-substituted benzoyl)ethyl]isoleucine and -Methionine R Discovery

- Design and synthesis of a cis-gly-pro, type-VI turn, dipeptide mimetic and its use in fmoc-solid phase peptide synthesis Semantic Scholar

- US20250186631A1 - Fibroblast activation protein targeting peptides Google P

Sources

- 1. 1217848-38-8 | (S)-alpha-(3-thiophenylmethyl)-proline-HCl | Next Peptide [nextpeptide.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. semanticscholar.org [semanticscholar.org]

- 4. US20250186631A1 - Fibroblast activation protein targeting peptides - Google Patents [patents.google.com]

- 5. journals.asm.org [journals.asm.org]

Literature review of alpha-functionalized proline derivatives

Advanced Architectures: A Technical Guide to -Functionalized Proline Derivatives

Executive Summary: The Quaternary Imperative

In the landscape of peptidomimetics and organocatalysis, proline occupies a singular niche as the only proteinogenic secondary amine. However, its native structural constraints are often insufficient for the rigorous demands of modern drug discovery. The introduction of a functional group at the

-

Metabolic Shielding: The quaternary center eliminates the

-proton, rendering the residue resistant to racemization and proteolytic cleavage by standard peptidases. -

Conformational Biasing: The steric bulk of the

-substituent forces the preceding amide bond into specific cis or trans geometries, enabling the stabilization of secondary structures like

This guide provides a rigorous technical analysis of the synthesis, structural dynamics, and application of these privileged scaffolds, moving beyond basic textbook definitions to field-proven laboratory protocols.

Structural & Conformational Dynamics

The utility of

The "Flip" Mechanism

Native proline exists in equilibrium between C

| Parameter | L-Proline (Native) | ||

| C | Tertiary ( | Quaternary ( | Quaternary ( |

| Amide Bond Preference | Trans favored (approx. 4:1) | Trans highly favored (steric clash in cis) | Dependent on stereochemistry |

| Metabolic Stability | Low (susceptible to proteases) | High (protease resistant) | High (electronic deactivation) |

| pKa (COOH) | ~1.99 | ~2.3 (Inductive effect) | < 1.8 (EWG effect) |

Technical Insight: When designing

-turn mimetics,-methylproline is often superior to proline because the methyl group destabilizes the cis-isomer through steric clash with the preceding carbonyl oxygen, rigidly enforcing the trans-amide geometry required for specific helix initiation types.

Core Synthetic Methodologies

Synthesizing a quaternary center next to a secondary amine is synthetically challenging due to steric hindrance and the risk of racemization. Two dominant strategies have emerged: Self-Regeneration of Stereocenters (SRS) and Memory of Chirality (MOC) .

Strategy A: Self-Regeneration of Stereocenters (SRS)

Developed by Seebach, this is the gold standard for generating enantiopure

Strategy B: Memory of Chirality (MOC)

Kawabata’s approach utilizes the dynamic chirality of a reactive enolate intermediate. By restricting bond rotation (at low temperatures) within a cyclic enolate, the "memory" of the starting stereochemistry dictates the approach of the electrophile, even though the

Decision Matrix: Selecting the Route

Figure 1: Strategic decision matrix for selecting the synthetic pathway based on substituent type and scale.

Detailed Experimental Protocol: -Methylation via SRS

This protocol details the synthesis of

Mechanism of Action:

-

Protection/Activation: Proline condenses with pivalaldehyde to form a bicyclic oxazolidinone. The bulky tert-butyl group directs the formation of a single diastereomer (cis-relationship to the bridgehead H).

-

Chiral Relay: The original stereocenter (C2) controls the new acetal center.

-

Enolization: Treatment with LDA destroys the C2 stereocenter, forming a planar enolate.

-

Steric Shielding: The tert-butyl group on the acetal face shields the "top" face, forcing the electrophile (MeI) to attack from the opposite face (retention of configuration relative to the original proline).

Step-by-Step Methodology

Phase 1: Formation of the Bicyclic Aminal

-

Reagents: L-Proline (10.0 g), Pivalaldehyde (1.2 equiv), Pentane (solvent), catalytic p-TsOH.

-

Setup: Dean-Stark trap apparatus to remove water continuously.

-

Procedure: Reflux the mixture until water evolution ceases (approx. 24-48h).

-

Causality: The cis-fused bicyclic system is thermodynamically favored. The tert-butyl group orients exo to minimize steric strain, locking the conformation.

-

Validation: NMR should show a single set of signals; the bridgehead proton is diagnostic.

Phase 2: Retentive Alkylation

-

Reagents: LDA (1.1 equiv), THF (anhydrous), Methyl Iodide (MeI).

-

Conditions: Cryogenic (-78 °C).

-

Procedure:

-

Add the bicyclic aminal solution dropwise to LDA at -78 °C. Stir for 30 min to ensure complete deprotonation.

-

Critical Step: Add MeI slowly. The solution must remain cold to prevent enolate decomposition or aggregate scrambling.

-

Stir for 2h, then warm slowly to -30 °C.

-

-

Workup: Quench with saturated NH

Cl. Extract with Et -

Causality: The tert-butyl group blocks the syn face. MeI attacks anti to the t-Bu group. Since the t-Bu group was set by the original chirality, the original configuration is "regenerated."

Phase 3: Hydrolysis

-

Reagents: 6N HCl.

-

Procedure: Reflux the alkylated intermediate in 6N HCl for 6-12h.

-

Purification: Ion-exchange chromatography (Dowex 50W) is essential to remove salts and trace aldehyde byproducts.

-

Result:

-Methyl-L-Proline (white solid).

Figure 2: The Self-Regeneration of Stereocenters (SRS) cycle, illustrating the preservation of chirality via the temporary acetal center.

Applications in Drug Discovery[1][2][3][4]

Peptidomimetics and Protease Resistance

In the development of Hepatitis C virus (HCV) protease inhibitors (e.g., Telaprevir analogues), the proline residue is a key recognition element. However, native proline is rapidly cleaved. Replacing P2 proline with

-

Increases half-life (

): Steric hindrance prevents the catalytic triad of the protease from accessing the scissile bond. -

Enhances Potency: The rigidification reduces the entropic penalty of binding. The molecule is "pre-organized" into the bioactive conformation.

Organocatalysis

While proline itself is a renowned organocatalyst,

References

-

Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link

-

Kawabata, T., et al. (2003). "Asymmetric Synthesis of

-Amino Acids via Memory of Chirality." Journal of the American Chemical Society.[1][2] Link -

Karoyan, P., et al. (2009). "Conformational preferences of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-substituted proline analogues." Amino Acids.[2][3][4][5] Link -

Vilaivan, T. (2006). "Organocatalysis with Proline Derivatives." Chemical Reviews. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Catalytic Enantioselective Synthesis [organic-chemistry.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 4. Complementary stereochemical outcomes in proline-based self-regenerations of stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis protocols for (S)-alpha-(3-thiophenylmethyl)-proline-HCl

Application Note: High-Purity Synthesis of (S)-

Executive Summary

This application note details the protocol for the asymmetric synthesis of (S)-

The Challenge: Direct

Reaction Mechanism & Workflow

The synthesis proceeds through three distinct phases. The stereochemical integrity is maintained not by an external chiral catalyst, but by the starting material itself (L-Proline), temporarily modified to direct its own alkylation.

Phase 1: Chiral Template Formation

L-Proline condenses with pivalaldehyde to form a bicyclic system. The bulky tert-butyl group forces the formation of a single diastereomer (cis-fused), which locks the N-lone pair and shields one face of the

Phase 2: Stereoselective Alkylation

Treatment with Lithium Diisopropylamide (LDA) generates a planar enolate. The tert-butyl group sterically hinders the "top" face, forcing the electrophile (3-(bromomethyl)thiophene) to attack from the "bottom" (anti) face.

Phase 3: Hydrolysis

Acidic hydrolysis removes the pivalaldehyde auxiliary, releasing the free amino acid which is then converted to its hydrochloride salt.

Figure 1: Logical workflow of the Seebach Self-Regeneration of Stereocenters (SRS) pathway for quaternary proline synthesis.

Experimental Protocols

Reagents and Materials

| Reagent | CAS Number | Role | Purity Requirement |

| L-Proline | 147-85-3 | Starting Material | >99% (ee >99%) |

| Pivalaldehyde | 630-19-3 | Chiral Auxiliary Precursor | 97% |

| 3-(Bromomethyl)thiophene | 34846-44-1 | Electrophile | 97% |

| LDA (2.0 M in THF) | 4111-54-0 | Base | Freshly titrated |

| Pentane | 109-66-0 | Solvent (Cyclization) | Anhydrous |

| THF | 109-99-9 | Solvent (Alkylation) | Anhydrous, inhibitor-free |

Phase 1: Synthesis of the Seebach Oxazolidinone

(2R,5S)-2-(tert-butyl)-1-aza-3-oxabicyclo[3.3.0]octan-4-one[3]

-

Setup: Equip a 1 L round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

-

Charging: Add L-Proline (20.0 g, 174 mmol) and Pentane (600 mL).

-

Addition: Add Pivalaldehyde (22.5 g, 261 mmol, 1.5 eq) and a catalytic amount of Trifluoroacetic acid (0.5 mL).

-

Reflux: Heat the suspension to vigorous reflux. Water will separate in the Dean-Stark trap.[3] Continue reflux for 24–48 hours until water evolution ceases.

-

Checkpoint: The solution should become homogenous and clear (pale yellow).

-

-

Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (2 x 100 mL) and water (1 x 100 mL).

-

Drying: Dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude oil often crystallizes upon standing. Recrystallize from Hexane/Ether if necessary.

Phase 2: Stereoselective -Alkylation

(2R,5S)-2-(tert-butyl)-5-(3-thiophenylmethyl)-1-aza-3-oxabicyclo[3.3.0]octan-4-one

-

Inert Atmosphere: Flame-dry a 500 mL 3-neck flask and cool under a stream of Nitrogen/Argon.

-

Solvent: Add anhydrous THF (150 mL) and Diisopropylamine (1.1 eq relative to substrate). Cool to -78°C (Dry ice/Acetone bath).

-

Base Generation: Dropwise add n-Butyllithium (1.1 eq) to generate LDA in situ. Stir for 30 mins at -78°C.

-

Enolization: Dissolve the Oxazolidinone from Phase 1 (10.0 g, 54.6 mmol) in THF (50 mL) and add it dropwise to the LDA solution over 20 minutes.

-

Critical: Maintain temperature below -70°C to prevent decomposition of the enolate. Stir for 45 mins.

-

-

Alkylation: Add 3-(Bromomethyl)thiophene (10.5 g, 60 mmol, 1.1 eq) dropwise.

-

Note: 3-(Bromomethyl)thiophene is a lachrymator; handle with care.

-

-

Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to -30°C over 4 hours. Stir overnight, allowing it to reach room temperature.

-

Quench: Quench with saturated NH₄Cl solution (50 mL).

-

Extraction: Extract with Diethyl Ether (3 x 100 mL). Dry organics over MgSO₄ and concentrate.

-